3-Bromo-5-(methoxymethoxy)benzene-1-sulfonyl chloride
Description
3-Bromo-5-(methoxymethoxy)benzene-1-sulfonyl chloride (molecular formula C₈H₇BrClO₄S, molecular weight 323.61) is a substituted benzenesulfonyl chloride characterized by a bromine atom at the 3-position, a methoxymethoxy group (-OCH₂OCH₃) at the 5-position, and a reactive sulfonyl chloride (-SO₂Cl) group at the 1-position. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, particularly for introducing sulfonamide functionalities or modifying aromatic systems. Its structure combines electron-withdrawing (bromine, sulfonyl chloride) and electron-donating (methoxymethoxy) groups, creating unique electronic properties that influence reactivity in substitution or coupling reactions .
Properties
Molecular Formula |
C8H8BrClO4S |
|---|---|
Molecular Weight |
315.57 g/mol |
IUPAC Name |
3-bromo-5-(methoxymethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H8BrClO4S/c1-13-5-14-7-2-6(9)3-8(4-7)15(10,11)12/h2-4H,5H2,1H3 |
InChI Key |
ZZDOTTCIWXLWQW-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=CC(=C1)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-Bromo-5-(methoxymethoxy)benzene-1-sulfonyl chloride
Starting Material Synthesis
The synthesis typically begins with 3-bromo-5-(methoxymethoxy)benzene, which can be prepared by bromination of methoxymethoxy-substituted phenols. The methoxymethoxy group serves as a protecting group for the phenol, allowing selective bromination at the 3-position.
Sulfonyl Chloride Formation
The core step in preparing this compound involves sulfonation of 3-bromo-5-(methoxymethoxy)benzene followed by conversion to the sulfonyl chloride. The most common and effective reagent for this transformation is chlorosulfonic acid (ClSO3H), which introduces the sulfonyl chloride group directly onto the aromatic ring at the 1-position.
General Reaction Scheme:
$$
\text{3-Bromo-5-(methoxymethoxy)benzene} + \text{ClSO}_3\text{H} \rightarrow \text{this compound}
$$
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Solvents | Temperature (°C) | Notes |
|---|---|---|---|---|
| Bromination of methoxymethoxyphenol | Bromine or brominating agent | Inert solvents (e.g., chloroform) | Room temp to 50 | Protect phenol with methoxymethoxy group |
| Sulfonation | Chlorosulfonic acid (ClSO3H) | None or neat conditions | 0–50 | Direct sulfonyl chloride introduction |
| Sulfonic acid salt formation | Sulfuric acid or sulfonating agents | Water or alcohols | 0–50 | Intermediate step if using chlorination |
| Chlorination to sulfonyl chloride | Phosgene, thionyl chloride, or phosphorus pentachloride | Chlorobenzene, toluene, chloroform | 70–90 (phosgene) | Catalytic DMF improves yield |
| Bromination of sulfonyl chloride | Bromine, N-bromosuccinimide, or 1,3-dibromo-5,5-dimethylhydantoin | Carbon tetrachloride, chloroform | 75–80 | UV light or radical initiator recommended |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group serves as a primary reactive site for nucleophilic displacement. Common reactions include:
Mechanistic Insight :
The reaction proceeds via a two-step process:
-
Nucleophilic attack at the electrophilic sulfur atom.
-
Departure of the chloride leaving group, stabilized by resonance within the sulfonyl group .
Elimination Reactions
Under strongly basic conditions, elimination competes with substitution:
| Conditions | Reagents | Major Product | Side Products |
|---|---|---|---|
| KOtBu (THF, reflux) | – | 3-Bromo-5-(methoxymethoxy)benzene | Trace SO₂ and HCl detected |
Electrophilic Aromatic Substitution
The electron-deficient benzene ring undergoes directed substitutions:
| Reaction | Reagents | Position Substituted | Yield (%) |
|---|---|---|---|
| Bromination | Br₂/FeCl₃ (CH₂Cl₂, 0°C) | Para to sulfonyl group | 62 |
| Nitration | HNO₃/H₂SO₄ (0°C) | Meta to bromine | 48 |
Notable Limitation :
The methoxymethoxy group exhibits moderate deactivation, requiring harsh conditions for nitration .
Transition Metal-Catalyzed Coupling Reactions
The bromine atom participates in cross-coupling reactions:
Key Data :
-
Suzuki couplings achieve >75% yield with electron-rich boronic acids.
-
Bromine’s ortho-directing effect enhances regioselectivity in subsequent substitutions .
Radical-Mediated Reactions
Photochemical or initiator-driven radical pathways:
| Initiator | Substrate | Product | Selectivity Notes |
|---|---|---|---|
| AIBN (benzene, Δ) | Styrene | Polystyrene-sulfonate hybrids | Controlled by bromine’s leaving group ability |
Comparative Reactivity Analysis
The compound’s reactivity differs from structural analogs:
| Compound | Sulfonyl Chloride Reactivity (Relative Rate) | Bromine Reactivity (Relative Rate) |
|---|---|---|
| 3-Bromo-5-(CF₃)benzene-1-sulfonyl chloride | 1.8× faster | 0.7× slower |
| 3-Chloro-5-(methoxymethoxy)benzene-1-sulfonyl chloride | 0.5× slower | 1.1× faster |
Scientific Research Applications
3-Bromo-5-(methoxymethoxy)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(methoxymethoxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The bromine and methoxymethoxy groups can also participate in further chemical transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Bromo-5-(methoxymethoxy)benzene-1-sulfonyl chloride with structurally analogous sulfonyl chlorides, focusing on substituent effects, molecular properties, and reactivity.
Key Comparative Insights
In contrast, 3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride () features a trifluoromethyl group, which significantly increases electrophilicity at the sulfonyl chloride site, making it more reactive toward amines or alcohols . Chlorine vs. Bromine: The addition of chlorine in 3-Bromo-5-chloro-2-(methoxymethoxy)benzene-1-sulfonyl chloride () enhances the compound’s electrophilic character compared to the parent compound but introduces steric challenges due to the 2-position substituent.
Methoxymethoxy groups improve solubility in polar solvents, as seen in the target compound, whereas bromoacetyl substituents () enable versatile post-functionalization pathways .
Synthetic Applications :
- The target compound’s balanced electronic profile makes it suitable for controlled reactions in drug discovery, whereas 4-(3-bromobenzyloxy)benzene-1-sulfonyl chloride () is better suited for creating sterically hindered sulfonamides .
- 3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride () is preferred in high-throughput synthesis due to its rapid reactivity .
Biological Activity
3-Bromo-5-(methoxymethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride compound with potential applications in various fields, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 2751621-17-5 |
| Molecular Formula | C10H12BrClO3S |
| Molecular Weight | 303.62 g/mol |
| Purity | ≥95% |
The biological activity of this compound is largely attributed to its ability to act as a sulfonating agent. Sulfonyl chlorides are known for their electrophilic properties, allowing them to react with nucleophiles, including amines and alcohols, facilitating various chemical transformations. This reactivity can lead to the formation of sulfonamides, which exhibit a range of biological activities, including antimicrobial and anticancer effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound possess significant antimicrobial properties. These compounds can inhibit bacterial growth by targeting essential bacterial enzymes or disrupting cell wall synthesis. A comparative study showed that related sulfonyl chlorides demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating bacterial infections .
Anticancer Activity
Sulfonyl chlorides have been investigated for their potential anticancer properties. For instance, studies have shown that derivatives of sulfonyl chlorides can induce apoptosis in cancer cells by activating specific signaling pathways. The compound's ability to modify proteins through sulfonation may alter their function and lead to increased cancer cell sensitivity to chemotherapeutic agents .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several sulfonyl chloride derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, demonstrating significant antibacterial activity .
- Cancer Cell Line Testing : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that sulfonyl derivatives could inhibit cell proliferation effectively. The IC50 values for these compounds were reported in the micromolar range, indicating their potential as anticancer agents .
Q & A
Q. What are the recommended synthetic routes for 3-bromo-5-(methoxymethoxy)benzene-1-sulfonyl chloride, and how do reaction conditions influence yield?
The synthesis typically involves sulfonation of a substituted benzene precursor followed by halogenation. Key steps include:
- Sulfonation : Introducing the sulfonyl chloride group via chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions .
- Halogenation : Bromination using Br₂ or N-bromosuccinimide (NBS) in inert solvents (e.g., CCl₄) to preserve the methoxymethoxy group .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (from ethanol/water) to achieve >95% purity . Critical parameters: Moisture sensitivity of sulfonyl chloride intermediates necessitates anhydrous conditions and inert atmospheres (N₂/Ar) .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., bromine and methoxymethoxy groups) and assess purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: ~328.9 Da) and detects halogen isotopes .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98% for research-grade material) .
Q. How should this compound be stored to ensure stability?
- Store under inert gas (argon) at –20°C in amber glass vials to prevent hydrolysis of the sulfonyl chloride group .
- Desiccate with silica gel to mitigate moisture ingress, which can degrade the compound into sulfonic acid derivatives .
Advanced Research Questions
Q. How does the methoxymethoxy substituent influence reactivity in nucleophilic substitution reactions compared to other sulfonyl chlorides?
The methoxymethoxy group acts as an electron-donating substituent, reducing the electrophilicity of the sulfonyl chloride. This results in:
- Slower reaction kinetics with amines/thiols compared to electron-withdrawing analogs (e.g., nitro- or trifluoromethyl-substituted sulfonyl chlorides) .
- Selective reactivity in multi-step syntheses, enabling sequential functionalization without cross-reactivity . Methodological tip: Use excess nucleophile (1.5–2.0 eq) and monitor progress via TLC or in-situ IR .
Q. What strategies resolve contradictions in reported yields for reactions involving this compound?
Discrepancies often arise from:
- Moisture contamination : Hydrolysis reduces effective sulfonyl chloride concentration. Use molecular sieves or activated alumina in solvent systems .
- Temperature control : Exothermic reactions (e.g., amidation) require slow reagent addition and cooling (–10°C to 0°C) .
- Workup protocols : Acidic aqueous washes (pH 2–3) remove unreacted nucleophiles, improving isolated yields .
Q. How is this compound applied in medicinal chemistry or proteomics research?
- Protein modification : The sulfonyl chloride reacts with lysine residues to introduce bioconjugation handles (e.g., fluorophores or affinity tags) .
- Drug discovery : Serves as a key intermediate in synthesizing kinase inhibitors, leveraging the bromine atom for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What mechanistic insights explain its reactivity in cross-coupling reactions?
- Buchwald-Hartwig amination : The bromine atom undergoes oxidative addition with palladium catalysts (e.g., Pd(OAc)₂/XPhos), enabling C–N bond formation .
- Hydrolysis pathways : Competing hydrolysis of the sulfonyl chloride can be suppressed by using anhydrous DMF or THF as solvents .
Q. How does this compound compare to 3-bromo-5-methoxybenzene-1-sulfonyl chloride in synthetic applications?
- Steric effects : The methoxymethoxy group increases steric hindrance, reducing reactivity toward bulky nucleophiles .
- Solubility : Enhanced solubility in polar aprotic solvents (e.g., DMSO) due to the ether oxygen .
Troubleshooting and Optimization
Q. Why might recrystallization fail to remove impurities, and how can this be addressed?
Common issues include:
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
- DFT calculations : Simulate transition states for sulfonamide formation (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) to predict regioselectivity .
- Molecular docking : Screen interactions with target proteins (e.g., kinases) to prioritize derivatives for synthesis .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
